2-Methyl-5-benzofuranamine
Overview
Description
2-Methyl-5-benzofuranamine is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by various synonyms such as 5-AMINO-2-METHYLBENZOFURAN and 2-METHYL-BENZOFURAN-5-YLAMINE .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-benzofuranamine consists of a benzofuran ring with an amine group attached to the 5th carbon and a methyl group attached to the 2nd carbon .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
- Methods of Application : The synthesis of benzofuran compounds involves complex chemical reactions . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
- Results : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
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Scientific Field: Green Chemistry
- Application : Methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate, a related compound, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results : The new synthesis was found to be more sustainable than the patented routes .
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Scientific Field: Antiviral Research
- Application : A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity . It is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The synthesis of this benzofuran derivative involves a unique free radical cyclization cascade .
- Results : The compound has shown promising results in inhibiting the hepatitis C virus .
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Scientific Field: Anticancer Research
- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Methods of Application : The synthesis of these compounds involves complex chemical reactions .
- Results : These compounds have shown potential in inhibiting the growth of cancer cells .
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Scientific Field: Organic Chemistry
- Application : 2-Methyltetrahydrofuran, a related compound, has been used in organometallic chemistry .
- Methods of Application : This compound has been used in various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes .
- Results : The use of 2-Methyltetrahydrofuran has shown to be more sustainable and efficient in these transformations .
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Scientific Field: Environmental Research
- Application : Benzofuran derivatives are found in various higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They are studied for their potential environmental impact and their role in the ecosystem .
- Methods of Application : Environmental researchers study the occurrence, distribution, and impact of these compounds in various ecosystems .
- Results : The studies help in understanding the role of these compounds in nature and their potential environmental impact .
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Scientific Field: Industrial Research
- Application : 2-Methyl-5-benzofuranamine is commonly used in medical, environmental, and industrial research.
- Methods of Application : The specific methods of application in industrial research can vary widely depending on the specific context and the goals of the research.
- Results : The results or outcomes obtained can provide valuable insights for the development of new products or processes.
Safety And Hazards
The safety data sheet for 2-Methyl-5-benzofuranamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-methyl-1-benzofuran-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWUIVGFGOGGHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390139 | |
Record name | 2-Methyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-benzofuranamine | |
CAS RN |
26210-75-3 | |
Record name | 2-Methyl-1-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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